molecular formula C52H98N16O13 B093849 Colistin CAS No. 1066-17-7

Colistin

Número de catálogo: B093849
Número CAS: 1066-17-7
Peso molecular: 1155.4 g/mol
Clave InChI: YKQOSKADJPQZHB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Tipos de reacciones: La colimicina se somete a varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados de colistina con propiedades antibacterianas modificadas .

Aplicaciones Científicas De Investigación

Clinical Applications

Colistin is predominantly used in treating infections caused by multidrug-resistant Gram-negative bacteria, including:

  • Carbapenem-resistant Enterobacteriaceae (CRE)
  • Pseudomonas aeruginosa
  • Acinetobacter baumannii

Efficacy Against Multidrug-Resistant Bacteria

Recent studies indicate that this compound remains effective against various resistant strains. For instance, a study reported a clinical improvement rate of 70.5% in patients treated for infections caused by carbapenem-resistant organisms . Another study highlighted that this compound demonstrated a higher negative conversion rate compared to tigecycline in treating extensively drug-resistant Acinetobacter baumannii infections .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic and pharmacodynamic properties of this compound is crucial for optimizing its clinical use.

  • Pharmacokinetics : this compound is administered as colistimethate sodium (CMS), which is converted to the active form, this compound, in the body. Studies have shown that the plasma levels of this compound can vary significantly with dosing regimens, necessitating careful monitoring to avoid toxicity while ensuring efficacy .
  • Pharmacodynamics : The effectiveness of this compound is often quantified using the fAUC/MIC ratio, which correlates with bacterial kill rates. Target ratios for achieving significant bactericidal effects against resistant strains have been established through various infection models .

Safety Profile and Toxicity

This compound's safety profile has been a topic of concern due to its potential nephrotoxicity. However, recent findings suggest that nephrotoxicity may be less frequent than previously thought and often reversible . A study reported that only 4.1% of patients experienced acute kidney injury during treatment with this compound sulfate .

Combination Therapy Strategies

With the rise of plasmid-mediated resistance mechanisms such as mcr-1, researchers are exploring combination therapies involving this compound to enhance its efficacy against resistant strains. For example, combining this compound with rifampicin has shown promising results in reducing minimum inhibitory concentrations for various antibiotics against mcr-1 positive strains .

Case Study: Hospitalized Patients with CRGNIs

A multicenter retrospective study tracked patients treated with this compound for carbapenem-resistant Gram-negative infections over seven years. The study found a decrease in in-hospital mortality rates among patients treated with this compound compared to those not receiving it .

Surveillance Studies

Surveillance studies have documented the effectiveness of this compound against Pseudomonas aeruginosa strains over time, demonstrating consistent susceptibility rates (100% susceptibility reported) across multiple hospital settings .

Data Tables

Application AreaKey FindingsReferences
Clinical Efficacy70.5% improvement rate for CRO infections
PharmacokineticsVariability in plasma levels; need for monitoring
Safety Profile4.1% acute kidney injury rate
Combination TherapyEnhanced efficacy against mcr-1 resistance
Case Study: CRGNIsDecreased mortality rates over time

Actividad Biológica

Colistin, a polymyxin antibiotic, has re-emerged as a critical therapeutic option for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria. Its biological activity primarily involves disrupting bacterial cell membranes, leading to cell death. This article delves into the mechanisms of action, clinical effectiveness, resistance patterns, and safety concerns associated with this compound.

This compound exerts its antibacterial effects through a well-characterized two-step mechanism:

  • Binding to Lipopolysaccharides (LPS) : this compound is a cationic peptide that interacts electrostatically with the anionic components of LPS found in the outer membrane of Gram-negative bacteria. This binding displaces divalent cations (Ca²⁺ and Mg²⁺) from the membrane, destabilizing it and leading to increased permeability .
  • Membrane Disruption : Following initial binding, this compound penetrates the outer membrane, causing disruption of both the outer and inner membranes. This results in leakage of cellular contents and ultimately bacterial lysis . Additionally, this compound has anti-endotoxin properties, neutralizing the toxic effects of LPS and preventing systemic inflammatory responses .

Table 1: Summary of Clinical Studies on this compound

Study TypePathogens TreatedKey Findings
Cohort StudyVarious MDR Gram-negativesHigher mortality (39% vs 28%) in this compound-treated patients .
Combination Therapy StudyA. baumanniiEffective when combined with rifampicin for severe infections .
Resistance Patterns StudyE. coli, K. pneumoniaeGenetic mutations linked to resistance identified in 21% of patients treated with this compound .

Resistance Mechanisms

Resistance to this compound is a growing concern, particularly due to plasmid-mediated resistance genes such as mcr-1 and mcr-9. These genes confer resistance by altering the lipid A component of LPS, reducing this compound's binding affinity . Studies indicate that up to 10% of patients with this compound-resistant bacteria have genetic factors contributing to this resistance .

Table 2: Resistance Patterns in Clinical Isolates

PathogenThis compound Resistance (%)Notable Resistance Genes
E. coli21%mcr-1, mcr-9
K. pneumoniae25%Chromosomal mutations
P. aeruginosaVariesAltered LPS structure

Safety and Toxicity

While this compound can be life-saving, it is associated with nephrotoxicity and neurotoxicity. A meta-analysis indicated that nephrotoxicity rates were significantly higher among patients treated with this compound compared to those receiving other antibiotics . Monitoring renal function during therapy is essential to mitigate these risks.

Case Studies

  • Case Study: this compound Use in Cystic Fibrosis
    A study involving cystic fibrosis patients revealed a high rate of this compound resistance (47.8%) among clinical isolates. Patients previously treated with aerosolized this compound developed resistance more frequently than those who had not received prior treatment .
  • Case Study: Intrathecal this compound Administration
    A 22-year-old patient developed significant resistance after receiving intrathecal this compound therapy for 48 hours, illustrating potential challenges in treating infections in immunocompromised individuals .

Propiedades

IUPAC Name

N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H98N16O13/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQOSKADJPQZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H98N16O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1155.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

WHITE TO SLIGHTLY YELLOW FINE POWDER; ODORLESS; FREELY SOL IN WATER; SLIGHTLY SOL IN METHANOL; INSOL IN ACETONE, ETHER; SOLN MORE STABLE @ ACID THAN ALKALINE PH /COLISTIN SULFATE/
Details Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 1136
Record name COLISTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3045
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

POLYMYXIN B IS SURFACE-ACTIVE AGENT... CONTAINING LIPOPHILIC & LIPOPHOBIC GROUPS SEPARATED WITHIN MOLECULE. /POLYMYXIN B/, PERMEABILITY OF THE BACTERIAL MEMBRANE CHANGES IMMEDIATELY ON CONTACT WITH DRUG. SENSITIVITY TO POLYMYXIN B APPARENTLY IS RELATED TO THE PHOSPHOLIPID CONTENT OF THE CELL WALL-MEMBRANE COMPLEX. /POLYMYXIN B/, Colistin acts like a cationic detergent and binds to and damages the bacterial cytoplasmic membrane of susceptible bacteria. Damage to the bacterial cytoplasmic membrane alters the osmotic barrier of the membrane and causes leakage of essential intracellular metabolites and nucleosides.
Details McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 97. Bethesda, MD: American Society of Health-System Pharmacists, Inc. 1997 (Plus Supplements)., p. 394
Record name COLISTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3045
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

1066-17-7
Record name Colistin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.644
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COLISTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3045
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.